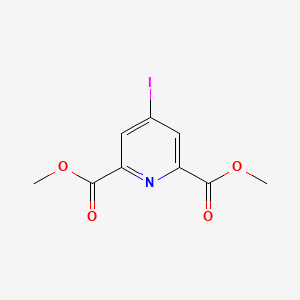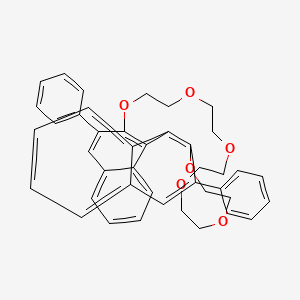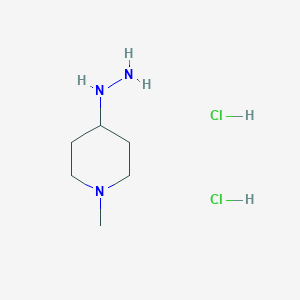![molecular formula C15H26N2O2 B1641088 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane CAS No. 150529-94-5](/img/structure/B1641088.png)
2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane
Overview
Description
“2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane” is a chemical compound with the molecular formula C15H26N2O2 . It is used as a catalyst for the enantioselective hydrosilylation of ketones . It also acts as a Schiff base ligand in the preparation of rhodium (I) and palladium (II) coordination complexes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3/t11-,12-/m0/s1 . This indicates that the compound has a chiral center, which is important for its catalytic activity.Chemical Reactions Analysis
“this compound” can catalyze the asymmetric cyclopropanation reaction of phenyliodonium ylides with alkenes to form cyclopropane α-amino acid esters . It can also act as a ligand in the formation of copper (I) halide complexes .Physical and Chemical Properties Analysis
“this compound” is a clear liquid at room temperature . It has a predicted boiling point of 329.6±25.0 °C and a predicted density of 1.11±0.1 g/cm3 . The compound is stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Coordination Chemistry and Catalysis
The bis(oxazoline) ligand, a derivative similar to "2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane", has been shown to exhibit interesting coordination behaviors when bound to metal cations. For instance, it can form complexes with the η6-benzenemthenium(II) moiety, resulting in structures that are useful in understanding the dynamics and properties of such coordination complexes (Kurosawa et al., 1998). These complexes have applications ranging from catalysis to materials science, highlighting the ligand's importance in constructing complex molecular architectures.
Asymmetric Catalysis
This compound has also found applications in asymmetric catalysis. For example, derivatives of this ligand have been utilized in the asymmetric catalysis of the Diels-Alder reaction, demonstrating high enantioselectivity (Crosignani et al., 1998). Such applications are critical in the synthesis of chiral molecules, which are of great importance in pharmaceuticals and agrochemicals.
Polymer Chemistry
In polymer chemistry, the bis-GMA analog, "2,2-Bis[4-(2-hydroxy-3-methacryloyloxypropoxy)phenyl]propane", is widely recognized for its use in dental resin composites and bonding agents. Its polymerization behavior and the structure-property relationships have been extensively studied to improve the performance of dental materials (Fujisawa, 1994).
Bioremediation
The structure of bisphenol A, closely related to "this compound", has been involved in studies focused on its biodegradation. Laccase from Fusarium incarnatum has been shown to degrade bisphenol A efficiently, demonstrating the potential of bioremediation in treating environmental pollutants (Chhaya & Gupte, 2013).
Materials Science
In materials science, bis(oxazoline) ligands have been used in the synthesis and structural characterization of coordination polymers. These polymers exhibit unique properties such as helicity and can undergo dynamic structural changes, which are of interest for applications in molecular electronics and nanotechnology (Ma & Wu, 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Properties
IUPAC Name |
(4R)-4-propan-2-yl-2-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZUPCITFHSROM-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C(C)(C)C2=N[C@@H](CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


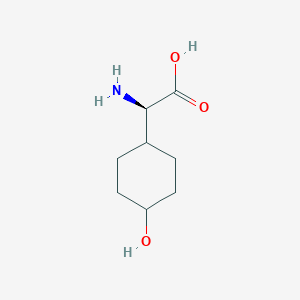
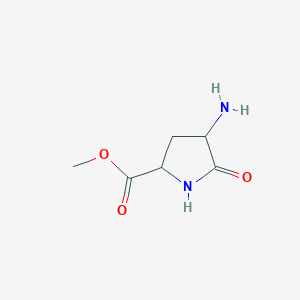


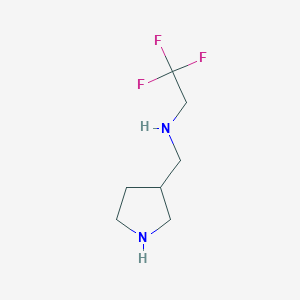



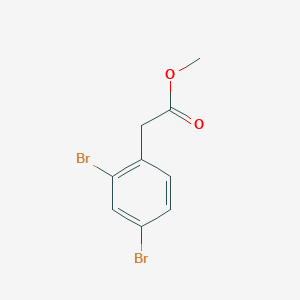
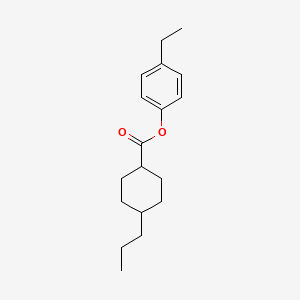
![N-ethyl-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B1641049.png)
